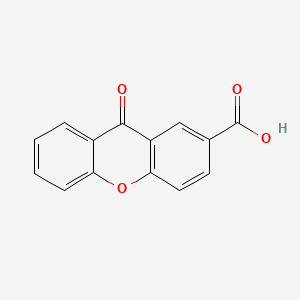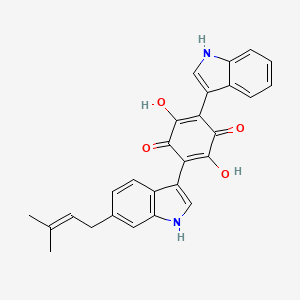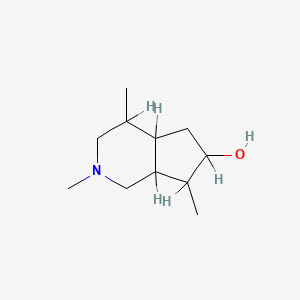
Incarvilline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,7-Trimethyloctahydro-1H-cyclopenta[c]pyridin-6-ol is a natural product found in Incarvillea mairei var. grandiflora, Incarvillea mairei, and other organisms with data available.
Applications De Recherche Scientifique
Analgesic Properties and Synthesis
- Synthesis and Analgesic Efficacy : Incarvillateine (INCA), derived from Incarvillea sinensis, demonstrates significant analgesic properties, especially in treating neuropathic pain. Researchers developed a synthetic approach enabling the production of (-)-INCA and its analogs. In studies, INCA exhibited strong analgesic effects, surpassing the efficacy of gabapentin, a common pain medication (Huang et al., 2016).
Structural Analysis and Derivatives
- Stereochemistry and New Alkaloids : The absolute stereochemistry of incarvilline, a core compound in several alkaloids from Incarvillea sinensis, was determined using Mosher's method and X-ray analysis. This research also identified a new alkaloid, hydroxyincarvilline (Chi et al., 1997).
- Total Synthesis of Incarvilline : The first total synthesis of several monoterpene alkaloids, including incarvilline, was accomplished, providing insight into the natural enantiomers of these compounds (Ichikawa et al., 2004).
Pharmacological Studies
- Antinociceptive Effects and Mechanism : Incarvillateine's antinociceptive action is emphasized, particularly its effectiveness in a formalin-induced pain model in mice. The study also investigated the structural necessity of the cyclobutane ring in expressing antinociceptive activity (Nakamura et al., 2001).
- Antinociceptive and Motor Suppressive Effects : Research suggests that incarvillateine's antinociceptive effects do not stem from fatty acid binding protein (FABP) inhibition. Instead, its potent antinociceptive and motor suppressive effects are highlighted, indicating the need for careful interpretation of its analgesic properties (Kim et al., 2019).
- Activation of Adenosine System : Incarvillateine's effectiveness against various types of pain (acute, inflammatory, neuropathic) is linked to the activation of the adenosine system rather than the opioid system, suggesting a novel mechanism of action for this compound (Wang et al., 2015).
Other Relevant Studies
- Alkaloid Isolation and Structural Characterization : New alkaloids related to incarvillateine were isolated and characterized, contributing to the understanding of the chemical diversity and potential applications of compounds derived from Incarvillea sinensis (Chi et al., 1992).
- Antinociceptive Effect Comparison and Mechanism : Incarvillateine’s antinociceptive effect was compared with morphine, and the study suggested a possible influence on central opioid pathways, highlighting its potential for pain management (Nakamura et al., 1999).
Propriétés
Numéro CAS |
145307-22-8 |
|---|---|
Nom du produit |
Incarvilline |
Formule moléculaire |
C11H21NO |
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
2,4,7-trimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridin-6-ol |
InChI |
InChI=1S/C11H21NO/c1-7-5-12(3)6-10-8(2)11(13)4-9(7)10/h7-11,13H,4-6H2,1-3H3 |
Clé InChI |
MDEHQFAHARLWSP-UHFFFAOYSA-N |
SMILES |
CC1CN(CC2C1CC(C2C)O)C |
SMILES canonique |
CC1CN(CC2C1CC(C2C)O)C |
Synonymes |
7-epi-incarvilline incarvillateine incarvilline |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



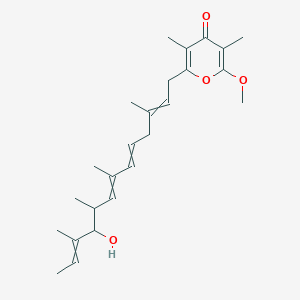
![Benzo[k]tetraphene-3,4-diol](/img/structure/B1199834.png)
![(5-Amino-3-triazolo[1,5-a]quinazolinyl)-(4-morpholinyl)methanone](/img/structure/B1199835.png)
![Benzo[c]phenanthridine](/img/structure/B1199836.png)

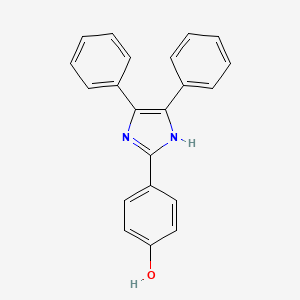
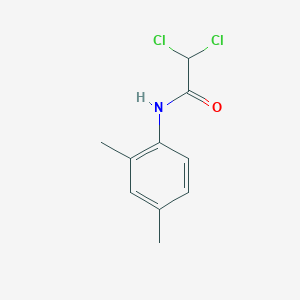
![5-[(2-Chlorophenyl)methylamino]-2-(4-methoxyphenyl)-4-oxazolecarbonitrile](/img/structure/B1199840.png)
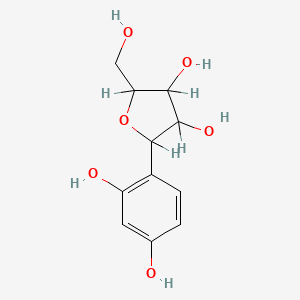
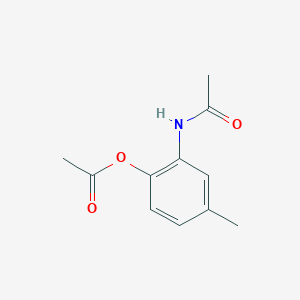
![7-methyl-2-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1199847.png)
![(1S,5R,9S,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1199852.png)
